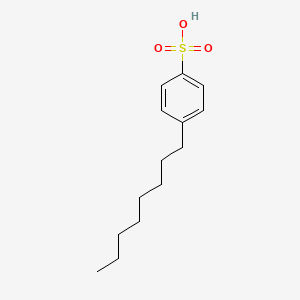

4-Octylbenzenesulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Octylbenzenesulfonic acid is an organosulfonic acid characterized by a benzene ring substituted with a sulfonic acid group (-SO₃H) at the para position and an octyl chain (C₈H₁₇) at the adjacent position. This amphiphilic structure grants it surfactant properties, making it useful in industrial applications such as detergents, emulsifiers, and catalysts. Its sulfonic acid group contributes to strong acidity, while the hydrophobic octyl chain enhances solubility in nonpolar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Octylbenzenesulfonic acid can be synthesized through the sulfonation of octylbenzene. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonic acid group on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous sulfonation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced reactors and precise control of reaction parameters are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Octylbenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized under strong oxidative conditions.

Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfinic acids.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.

Major Products Formed:

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of sulfinic acids or other reduced products.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-Octylbenzenesulfonic acid (4-OBSA) is an organosulfur compound that belongs to the class of aromatic sulfonic acids . It has a molecular formula of C14H22O3S and a molecular weight of 270.39 g/mol . 4-OBSA is utilized in scientific research, particularly in chromatography, and has various applications attributed to its chemical properties .

Scientific Research Applications

- Characterization of Reversed-Phase Liquid Chromatographic Columns 4-n-Octylbenzene sulfonic acid (4-OBSA) is used to determine the degree of positive charge on reversed-phase liquid chromatographic columns . It serves as a negatively charged probe to assess the electrostatic attraction in these columns . The elution order of 4-OBSA, compared to toluene, indicates the presence and level of positive charge associated with the stationary phase .

- Surfactants in Laundry Detergents Salts of benzenesulfonic acid, including sodium benzenesulfonate, are used as surfactants in laundry detergents .

- Pharmaceutical Applications Benzenesulfonate salts are used in the preparation of pharmaceutical drugs and are known as besilates (INN) or besylates (USAN) .

- Detection of VOCs: this compound is used in sensor arrays for the detection and discrimination of volatile organic compounds (VOCs) .

Mechanism of Action

The mechanism of action of 4-octylbenzenesulfonic acid is primarily based on its amphiphilic properties. The sulfonic acid group interacts with polar phases, while the octyl chain interacts with nonpolar phases. This dual interaction allows the compound to act as a surfactant, reducing surface tension and stabilizing emulsions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating various biochemical processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs include:

- Dodecylbenzenesulfonic acid (DBS) : Features a longer dodecyl (C₁₂H₂₅) chain.

- 4-Ethylbenzenesulfonic acid : Contains a shorter ethyl (C₂H₅) chain.

- 4-Hydroxybenzenesulfonic acid : Substitutes the alkyl chain with a hydroxyl (-OH) group.

Table 1: Comparative Properties

Reactivity and Functional Behavior

- Acidity : The sulfonic acid group (-SO₃H) in all analogs confers strong acidity (pKa ~ -6 to -2). However, hydrophobicity varies with alkyl chain length. Longer chains (e.g., octyl, dodecyl) reduce water solubility but enhance micelle formation.

- Bioactivity: Both 4-octyl and dodecyl derivatives exhibit false-positive binding in estrogen receptor assays due to nonspecific interactions with charged protein residues. This artifact is less pronounced in 4-ethyl and hydroxy analogs due to reduced hydrophobicity.

- Applications : Shorter-chain analogs (e.g., 4-ethyl) are preferred in aqueous-phase catalysis, while longer-chain variants (e.g., octyl, dodecyl) excel in detergent formulations.

Physical and Chemical Stability

- Thermal Stability : Longer alkyl chains improve thermal stability. For example, DBS decomposes above 300°C, whereas 4-ethylbenzenesulfonic acid degrades near 200°C.

- Solubility: 4-Hydroxybenzenesulfonic acid’s hydroxyl group enables hydrogen bonding, increasing miscibility in polar solvents like ethanol and acetone.

Research Findings and Practical Implications

- Assay Interference : The octyl and dodecyl derivatives’ surfactant properties can disrupt biochemical assays, necessitating careful controls.

- Environmental Impact : Longer-chain sulfonic acids persist in aquatic systems due to low biodegradability, raising regulatory concerns compared to shorter-chain or hydroxylated analogs.

Biological Activity

4-Octylbenzenesulfonic acid (4-OBSA) is a sulfonic acid derivative with notable applications in various fields, including biochemistry and materials science. Its biological activity has been the subject of research, particularly concerning its interactions with biological systems, potential toxicity, and applications in analytical chemistry.

- Chemical Formula : C₁₄H₂₂O₃S

- Molecular Weight : 270.39 g/mol

- CAS Number : 3022-74-0

- pKa : -0.4 in water

Biological Activity Overview

This compound exhibits several biological activities, primarily as a surfactant and a probe in chromatographic applications. Its amphiphilic nature allows it to interact with cellular membranes, which can influence various biological processes.

Toxicological Profile

Research indicates that 4-OBSA is readily absorbed via oral ingestion but shows low dermal absorption. It is metabolized and excreted without significant tissue accumulation. The acute toxicity is categorized as low (Categories III-IV), with irritative effects noted for skin and eyes (Categories I and II respectively) but no skin sensitization reported .

Target Organs of Toxicity :

- Liver

- Kidneys

- Intestinal tract

The No Observed Adverse Effect Level (NOAEL) for subchronic exposure is established at 50 mg/kg/day based on various toxicological studies .

Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of octylbenzenesulfonic acid derivatives, it was found that these compounds could effectively disrupt microbial cell membranes due to their oleophilic characteristics. The research highlighted that the structural compatibility of the oleophilic groups with cell membranes enhances penetration and disrupts microbial life, making them potential candidates for antimicrobial formulations .

Study 2: Binding Affinity in Biological Systems

A study focused on the competitive binding assays of 4-OBSA revealed its interaction with estrogen receptors in liver slices. The results indicated that while 4-OBSA does not exhibit significant binding affinity to estrogen receptors, it can affect the expression of vitellogenin mRNA, a biomarker for estrogenic activity in fish . This suggests potential endocrine-disrupting effects under specific conditions.

Study 3: Chromatographic Applications

Research into reversed-phase liquid chromatography (RPLC) has utilized 4-OBSA as a negatively charged probe to evaluate the retention characteristics of various chromatographic columns. The findings demonstrated that the retention behavior of 4-OBSA varies significantly depending on the mobile phase composition, indicating its utility in analytical chemistry for separating compounds based on hydrophobicity and charge interactions .

Summary of Biological Activities

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Description |

|---|---|

| Antimicrobial | Disrupts microbial membranes; effective against various microorganisms due to oleophilic properties. |

| Endocrine Disruption | Affects vitellogenin mRNA expression; potential endocrine disruptor in aquatic organisms. |

| Chromatographic Probe | Acts as a negatively charged probe in RPLC; useful for evaluating column characteristics. |

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized when using 4-octylbenzenesulfonic acid as a catalyst in esterification reactions?

- Methodological Answer: Key parameters include reactant molar ratios (e.g., 1:2 for acid:anhydride), catalyst loading (0.5–2.0 wt%), reaction temperature (85–100°C), and reaction time (30–60 min). Experimental optimization via factorial design or response surface methodology is recommended. For example, studies on structurally similar sulfonic acid catalysts show yields >95% under controlled anhydrous conditions and elevated temperatures .

Q. What characterization techniques are essential for analyzing the structural properties of this compound-based catalysts?

- Methodological Answer: Use transmission electron microscopy (TEM) for morphology, Brunauer-Emmett-Teller (BET) analysis for surface area, X-ray diffraction (XRD) for crystallinity, and infrared spectroscopy (IR) to confirm sulfonic acid group (-SO3H) presence. Thermogravimetric analysis (TGA) assesses thermal stability, while elemental analysis quantifies sulfur content to estimate active site density .

Q. How does the hydrophobic octyl chain influence the catalytic activity of this compound in aqueous versus non-aqueous systems?

- Methodological Answer: The octyl chain enhances compatibility with hydrophobic reactants (e.g., long-chain esters) in non-polar solvents, reducing water-induced deactivation. In aqueous systems, micelle formation may occur, altering proton accessibility. Comparative kinetic studies under varying solvent polarities can elucidate these effects .

Advanced Research Questions

Q. How do sulfonic acid group density and alkyl chain length correlate with proton conductivity in ionomer membranes containing this compound?

- Methodological Answer: Proton conductivity depends on hydration number and sulfonic acid group distribution. Use small-angle X-ray scattering (SAXS) to map hydrophilic/hydrophobic domains and impedance spectroscopy to measure conductivity. Studies on perfluorinated sulfonic acid (PFSA) ionomers suggest that longer alkyl chains improve mechanical stability but may reduce proton mobility at low hydration .

Q. What computational models effectively simulate hydration-dependent behavior of this compound in polymer electrolytes?

- Methodological Answer: Molecular dynamics (MD) simulations with coarse-grained models can predict water diffusion coefficients and phase-segregated morphology. Multiphysics models integrating Poisson-Nernst-Planck equations are useful for ion transport analysis. Validate models using in situ Raman or NMR spectroscopy to track water/proton dynamics .

Q. How can contradictory data on the degradation mechanisms of this compound derivatives be resolved?

- Methodological Answer: Apply advanced analytical techniques like high-resolution mass spectrometry (HRMS) to identify degradation intermediates. Accelerated aging tests under controlled humidity/temperature cycles (e.g., -20°C to 95°C) combined with in situ FTIR can clarify oxidative vs. hydrolytic pathways. Cross-reference findings with PFSA membrane degradation studies .

Q. What methodologies assess the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer: Use OECD guidelines for ready biodegradability (Test 301) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) to monitor environmental half-lives. Comparative studies with perfluorobutane sulfonic acid (PFBS) can inform persistence thresholds. Ecotoxicology assays on model organisms (e.g., Daphnia magna) evaluate bioaccumulation .

Q. Data Analysis & Experimental Design

Q. How should researchers address variability in catalytic performance data for this compound across studies?

- Methodological Answer: Standardize reaction protocols (e.g., solvent purity, drying methods) and report catalyst pretreatment steps (e.g., acid activation). Use statistical tools like ANOVA to distinguish systematic vs. random errors. Cross-validate results with control experiments using benchmark catalysts (e.g., p-toluenesulfonic acid) .

Q. What strategies mitigate interference from sulfonic acid leaching during long-term catalytic cycles?

- Methodological Answer: Immobilize this compound on carbon or silica supports to reduce leaching. Monitor leached sulfur via inductively coupled plasma optical emission spectroscopy (ICP-OES). Post-reaction analysis of spent catalysts with X-ray photoelectron spectroscopy (XPS) confirms structural integrity .

Properties

CAS No. |

17012-98-5 |

|---|---|

Molecular Formula |

C14H22O3S |

Molecular Weight |

270.39 g/mol |

IUPAC Name |

4-octylbenzenesulfonic acid |

InChI |

InChI=1S/C14H22O3S/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)18(15,16)17/h9-12H,2-8H2,1H3,(H,15,16,17) |

InChI Key |

MSOTUIWEAQEETA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.